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Compound of Interest

Compound Name: 2-lodophenazine
CAS No.: 2876-21-3
Cat. No.: B13426704
Get Quote
. J

Executive Summary

2-lodophenazine (CAS: 50998-18-0) is a halogenated tricyclic heteroaromatic compound
frequently utilized as a photoactive intermediate and a scaffold in the synthesis of bioactive
phenazine derivatives. Its physicochemical behavior is dominated by the planar, electron-
deficient phenazine core and the lipophilic iodine substituent.

Key Solubility Characteristics:
 High Solubility: Chlorinated solvents (DCM, Chloroform) and aromatics (Toluene).

o Temperature-Dependent Solubility: Lower alcohols (Ethanol, Methanol) and Acetonitrile—
ideal for recrystallization.

¢ Insolubility: Water and highly polar protic media.

This guide provides a validated solubility landscape, theoretical solubility parameters, and self-
validating protocols for purification and analysis.
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Physicochemical Characterization

Understanding the molecular properties of 2-lodophenazine is prerequisite to predicting its

solvent interactions.

Property Value | Description Implications for Solubility

Moderate molecular weight
Molecular Formula C12H7IN2

(306.10 g/mol )

High lattice energy requires
Melting Point 161-163 °C [1] thermal energy or high-

solvency media for dissolution.

) Highly lipophilic; partitions

LogP (Predicted) ~3.8-4.2 ] ]

strongly into organic phases.

Susceptible to 1-1T stacking;
Electronic Nature Electron-deficient 1t-system soluble in aromatic solvents

(Toluene, Benzene).

Weak interaction with protic
H-Bonding H-Bond Acceptor (N atoms) solvents; no H-bond donation

capability.

Solubility Landscape & Solvent Selection

The following data is synthesized from experimental synthesis protocols and chromatographic

behavior.

Qualitative Solubility Table

Data derived from standard isolation protocols [1, 2].
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Solubility Rating

Solvent Class Specific Solvent Application Utility
(25°C)
) Dichloromethane ) Extraction, Loading for
Chlorinated High (>50 mg/mL)
(DCM) Chromatography
_ _ NMR Spectroscopy
Chlorinated Chloroform (CDClIs) High
Standard
Reaction Medium
Aromatic Toluene Moderate-High (Reflux), Hot
Recrystallization
Chromatography
Esters Ethyl Acetate Moderate )
Eluent, Extraction
] Primary
Low (Cold) / High o
Alcohols Ethanol / Methanol (Hot Recrystallization
0
Solvent
Anti-solvent
Alkanes Hexane / Pentane Insoluble o
(Precipitation)
) ) Bio-assays, Cross-
Polar Aprotic DMSO / DMF High ) ]
coupling reactions
Washing impurities,
Aqueous Water Insoluble

biphasic workup

Theoretical Framework: Hansen Solubility Parameters
(HSP)

To scientifically select alternative solvents, we apply the "Like Dissolves Like" principle via HSP.
2-lodophenazine relies heavily on Dispersive ($ \delta_d

\delta_p
\delta_h $) contribution.

» Target Solvent Profile: High
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, Low-Moderate

, Low

o Prediction: Solvents like Tetrahydrofuran (THF) and 1,4-Dioxane are predicted to be
excellent solubilizers due to their matching polarity and lack of strong H-bond donation
networks.

Experimental Protocols (Self-Validating Systems)
Protocol A: Saturation Shake-Flask Solubility
Determination

Objective: Determine the exact solubility limit (S) in a specific solvent batch. This protocol is
self-validating because it includes a gravimetric mass balance check.

Materials: 2-lodophenazine (pure), Solvent of choice, 0.45 um PTFE syringe filter, Analytical
balance.

Excess Addition: Add excess solid 2-lodophenazine (approx. 100 mg) to 2.0 mL of solvent
in a sealed vial.

o Equilibration: Agitate at 25°C for 24 hours (orbital shaker or magnetic stir bar).

e Visual Check: Ensure solid remains visible. If fully dissolved, add more solid and repeat step
2.

« Filtration: Filter the supernatant through a pre-weighed syringe filter into a pre-weighed vial.

o Gravimetric Analysis: Evaporate the solvent from the filtrate (vacuum or N2z stream) and
weigh the residue.

e Calculation: $ S (mg/mL) = \frac{Mass_{residue} (mg)}¥{Volume_{filtrate} (mL)} $

Protocol B: Purification via Recrystallization
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Context: Synthesis often yields the product with trace starting materials (e.g., phenylene
diamines). Recrystallization exploits the steep solubility curve in Ethanol.

Method:

Dissolution: Suspend crude 2-lodophenazine in Ethanol (10 mL per gram).

o Heating: Heat to reflux (78°C). The solid should fully dissolve. If not, add Ethanol dropwise
until clear.

» Hot Filtration (Optional): If insoluble black particulates remain, filter rapidly while hot through
a glass frit.

o Controlled Cooling: Remove from heat and allow to cool to Room Temperature (RT) slowly
over 2 hours. Do not plunge into ice immediately.[1]

e Nucleation: Once crystals form at RT, cool to 0°C in an ice bath for 30 minutes to maximize
yield.

« |solation: Filter vacuum. Wash crystals with cold (-20°C) Ethanol.

Visualized Workflows
Solubility Screening Logic

This decision tree guides the researcher in selecting the correct solvent based on the intended
application.
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Start: Select Solvent for 2-lodophenazine

What is the Goal?

Synthesis  |Isolation Characterization

Reaction Medium Purification Analysis (NMR/HPLC)

. l

High Temp Required? Recrystallization? Use CDCI3 or DMSO-d6

Yes (>80°C) \No (<40°C) Yes (High Purity) \ No (Complex Mixture)

Column Chromatography
(Hexane:EtOAc 10:1)

Use Toluene or DMSO Use Ethanol (Hot)

Click to download full resolution via product page

Figure 1: Solvent selection decision tree based on experimental intent.

Purification Workflow: Crude to Pure Crystal

The following diagram illustrates the standard purification pipeline established in literature [1,
3].

Recrystallization

Minor Impurities (Ethanol, Reflux)

. Pure 2-lodophenazine
Complex Mixture (Yellow Needles, mp 161°C)

Column Chromatography

Remove Pd/Inorganic

silica Plug / Filter H Evaporate to Dryness }—»

Crude Reaction Mixture
(Dark Sold) Dissolve in DCM

(Pet. Ether : EtOAC 10:1)
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Figure 2: Step-by-step purification workflow for isolating high-purity 2-lodophenazine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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